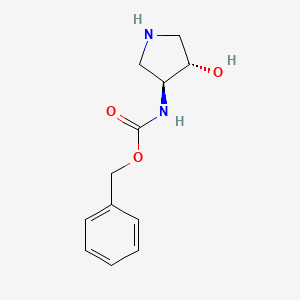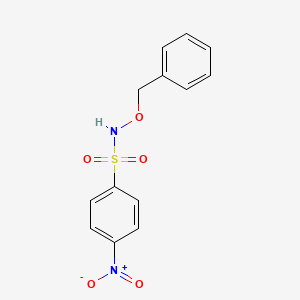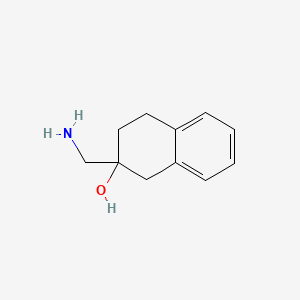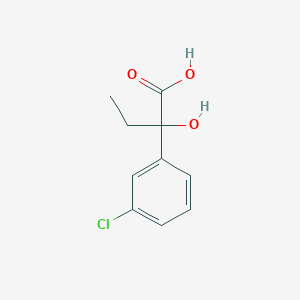
2-(3-Chlorophenyl)-2-hydroxybutanoic acid
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Environmental Impact and Toxicity
- Krijgsheld & Gen (1986) reviewed the effects of chlorophenols, including 2-chlorophenol and 3-chlorophenol, on the aquatic environment, noting their moderate to high toxicity to aquatic and mammalian life depending on exposure duration and environmental conditions. These compounds' persistence varies with microbial activity capable of biodegradation, suggesting environmental management implications for related chlorophenyl compounds (Krijgsheld & Gen, 1986).
- Kelly & Guidotti (1989) discussed the association between phenoxyacetic acid herbicides, chlorophenols, and increased risks of lymphomas and soft-tissue neoplasms, indicating potential health risks associated with exposure to chlorophenyl compounds (Kelly & Guidotti, 1989).
Degradation Mechanisms
- Gunawardana, Singhal, & Swedlund (2011) reviewed the degradation of chlorinated phenols by zero-valent iron and bimetallic systems, highlighting effective methods for decontaminating environments affected by chlorophenols through dechlorination and sorption processes. This insight could be relevant for developing degradation strategies for compounds like 2-(3-Chlorophenyl)-2-hydroxybutanoic acid (Gunawardana, Singhal, & Swedlund, 2011).
Analytical and Application Insights
- Zuanazzi, Ghisi, & Oliveira (2020) provided a scientometric review of global research trends on the toxicity of the herbicide 2,4-D, a chlorophenoxyacetic acid, underscoring the importance of studies on its toxicology and mutagenicity. Such analyses can inform future research directions for related compounds in terms of their toxicological profiles and environmental risks (Zuanazzi, Ghisi, & Oliveira, 2020).
Propiedades
IUPAC Name |
2-(3-chlorophenyl)-2-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-2-10(14,9(12)13)7-4-3-5-8(11)6-7/h3-6,14H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBAZPZJVHDVJLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)Cl)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)-2-hydroxybutanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{[1-Ethyl-3-(trifluoromethyl)pyrazol-5-yl]methyl}methylamine](/img/structure/B1453551.png)
amine](/img/structure/B1453553.png)
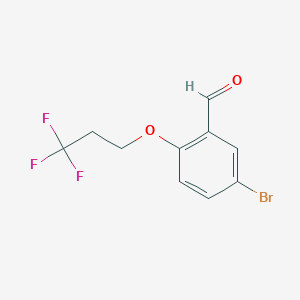
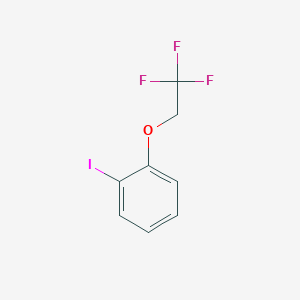
![5-[2-(Trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B1453557.png)
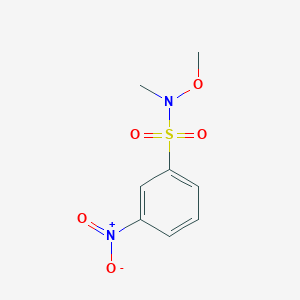
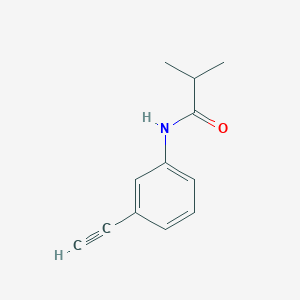
![[1-(Propane-2-sulfonyl)-piperidin-4-yl]-methanol](/img/structure/B1453563.png)
![Dimethyl[3-(piperidin-4-yloxy)propyl]amine](/img/structure/B1453564.png)
![2-Chloro-5-[(dimethylcarbamoyl)amino]benzoic acid](/img/structure/B1453565.png)
